Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester is a complex organic compound It is characterized by the presence of a trifluoromethanesulfonic acid ester group attached to a hexahydrobenzoxacyclododecin ring system
Preparation Methods
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The ester group can participate in substitution reactions, where the trifluoromethanesulfonic acid group is replaced by other functional groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester has several scientific research applications:
Biology: The compound may be used in studies involving enzyme inhibition and protein modification due to its reactive ester group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester involves its interaction with molecular targets through its reactive ester group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The specific pathways involved depend on the target molecules and the context of the reaction.
Comparison with Similar Compounds
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester can be compared with other similar compounds such as:
- Methanesulfonic acid, 1,1,1-trifluoro-, phenylazanylidene ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-6-(3,6-dihydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyridin-4-yl ester These compounds share the trifluoromethanesulfonic acid ester group but differ in their core structures and functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C17H19F3O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(6E)-6-methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C17H19F3O5S/c1-12-5-3-2-4-6-13-11-14(25-26(22,23)17(18,19)20)8-9-15(13)24-16(21)10-7-12/h5,8-9,11H,2-4,6-7,10H2,1H3/b12-5+ |
InChI Key |
NYXYVAHVTBTJFD-LFYBBSHMSA-N |
Isomeric SMILES |
C/C/1=C\CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |
Canonical SMILES |
CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |
Origin of Product |
United States |
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